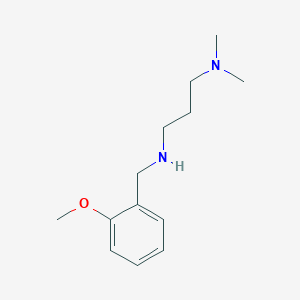
N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and analysis of N-substituted acetamide derivatives, including those resembling "N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide," have garnered interest for their biological activities and chemical properties. These compounds are synthesized through various chemical reactions, employing techniques that ensure the introduction of desired functional groups and structural frameworks.
Synthesis Analysis
N-substituted acetamide derivatives are typically synthesized via the reaction of benzenesulfonyl chloride with aminopiperidine, followed by substitution reactions involving different electrophiles. This process requires careful pH control and the use of reagents like sodium hydride and N,N-Dimethylformamide (DMF) to achieve the desired substitution at the nitrogen atom of the acetamide group (Khalid et al., 2014).
Aplicaciones Científicas De Investigación
Kappa-Opioid Receptor Antagonism : PF-04455242, a compound structurally related to N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, has been identified as a potent κ-opioid receptor antagonist. This has implications in the treatment of depression and addiction disorders, demonstrating antidepressant-like efficacy and the potential to treat reinstatement of extinguished cocaine-seeking behavior (Grimwood et al., 2011).
Enzyme Inhibition : Several derivatives of N-substituted acetamides have been synthesized and evaluated for their inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds display promising activity, suggesting potential therapeutic applications in conditions where modulation of these enzymes is beneficial (Khalid et al., 2014).
Antibacterial Properties : Some N-substituted derivatives of acetamides have been found to exhibit moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential role in the development of new antibacterial agents (Khalid et al., 2016).
Antibacterial Activity of Acetamide Derivatives : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. Some of these compounds have shown promising activity, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Potential Anti-Breast Cancer Activity : Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives containing a sulfone moiety have shown in vitro anticancer activity against human breast cancer cell lines, suggesting potential application in cancer therapy (Al-Said et al., 2011).
Molecular Docking and Anticancer Effects : Sulfonamide-derived isatins have been evaluated for their cytotoxic effect against hepatocellular carcinoma cell lines, showing promising results. Molecular docking studies support their potential as anticancer agents (Eldeeb et al., 2022).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S2/c18-12-6-7-15(14(19)10-12)20-16(22)11-13-4-1-2-8-21(13)26(23,24)17-5-3-9-25-17/h3,5-7,9-10,13H,1-2,4,8,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEZASZUGDRRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

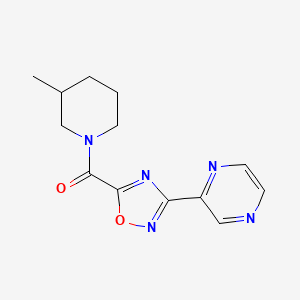
![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)
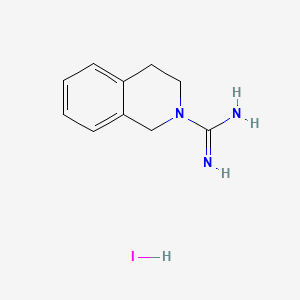
![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)
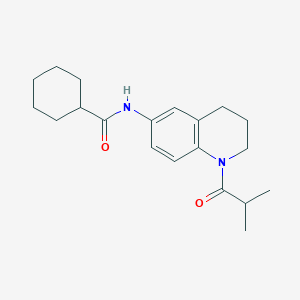
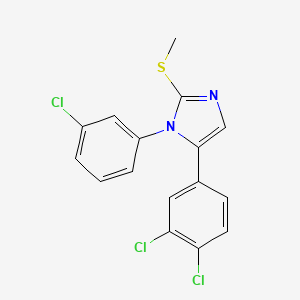
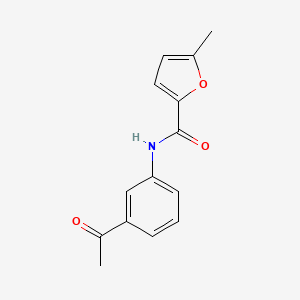
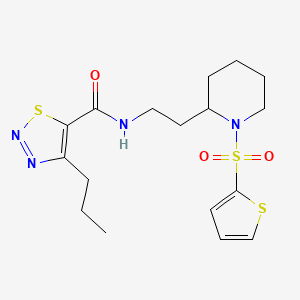
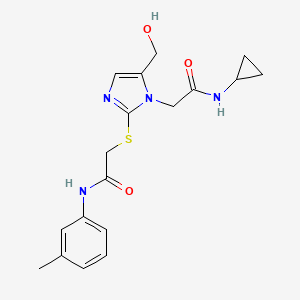
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)

![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)
